molecular formula C15H6F2N2O2 B8372574 8,10-Difluoroindolo[2,1-b]quinazoline-6,12-dione

8,10-Difluoroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8372574
M. Wt: 284.22 g/mol
InChI Key: UHTZRTCLRHTCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 56 and substituting 2-aminobenzoic acid for 2-aminonicotinic acid and 5,7-difluoroisatin from Example 3 for isatin gave the title compound in 4.7% yield: mp 287°-290° C,; 1H NMR (300 MHz, CDCl3) δ 8.47 (d, 1H) 8.02 (d, 1H) 7.84-7.92 (m, 1H) 7.66-7.76 (m, 1H) 7.48-7.54 (m, 1H) 7.30-7.40 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
4.7%

Identifiers

REACTION_CXSMILES
NC1N=CC=CC=1C(O)=O.[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([F:21])[CH:20]=1)[NH:17][C:16](=O)[C:15]2=[O:23].[NH:24]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:27](=[O:28])C1=O>>[F:11][C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([F:21])[CH:20]=1)[N:17]1[C:16](=[N:24][C:34]3[C:29]([C:27]1=[O:28])=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:15]2=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=C(C1)F)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=C(C1)F)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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